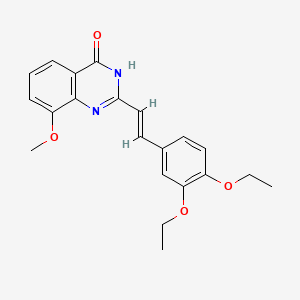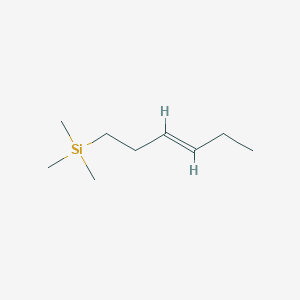
GardeniaBlue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GardeniaBlue is synthesized by reacting genipin with amino acids such as glycine, lysine, or phenylalanine . The reaction typically occurs under aerobic conditions and involves the formation of a polymeric structure . The synthetic route can be summarized as follows:
Genipin Extraction: Genipin is extracted from the fruits of Gardenia jasminoides Ellis.
Reaction with Amino Acids: Genipin is reacted with amino acids in the presence of oxygen to form this compound.
Purification: The resulting pigment is purified using techniques such as silica gel column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction of genipin followed by its reaction with amino acids under controlled conditions . The pigment is then purified and standardized for use as a food additive .
Analyse Chemischer Reaktionen
Types of Reactions
GardeniaBlue undergoes several types of chemical reactions, including:
Polymerization: The pigment forms a polymeric structure through the reaction of genipin with amino acids.
Common Reagents and Conditions
Reagents: Genipin, amino acids (glycine, lysine, phenylalanine), oxygen.
Conditions: Aerobic conditions, room temperature.
Major Products
The major product of these reactions is the this compound pigment, which is characterized by its vibrant blue color and polymeric structure .
Wissenschaftliche Forschungsanwendungen
GardeniaBlue has a wide range of scientific research applications, including:
Food Industry: Used as a natural food coloring additive due to its safety and vibrant color.
Biomedical Research: Studies have shown that this compound possesses antioxidant, anti-inflammatory, and anticancer properties.
Material Science: The pigment’s stability and coloring properties make it useful in various material science applications.
Wirkmechanismus
The mechanism of action of GardeniaBlue involves its interaction with molecular targets and pathways in biological systems. Genipin, the precursor of this compound, has been shown to exert its effects through various mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and pathways.
Anticancer Activity: Inducing apoptosis and inhibiting cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
GardeniaBlue can be compared with other natural blue pigments such as:
Anthocyanins: Found in berries and other fruits, anthocyanins are water-soluble pigments with antioxidant properties.
Phycocyanin: Derived from spirulina, phycocyanin is a protein-pigment complex with antioxidant and anti-inflammatory properties.
Uniqueness of this compound
This compound is unique due to its polymeric structure and stability under various conditions . Unlike anthocyanins and phycocyanin, this compound is more stable under light and heat, making it a preferred choice for food coloring applications .
Eigenschaften
CAS-Nummer |
106441-42-3 |
|---|---|
Molekularformel |
C20H30N11O16P3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






